![molecular formula C12H13FN2O B567422 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one CAS No. 1242156-59-7](/img/structure/B567422.png)
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one
Overview
Description
6-(Tert-Butyl)-8-fluorophthalazin-1(2H)-one is an important fluorophthalazinone compound that has been studied extensively in the scientific community. This compound is a versatile building block for many different applications, including drug design, material science, and biochemistry.
Scientific Research Applications
Antioxidant Properties and Neuroprotective Activity
Research has demonstrated the neuroprotective properties of compounds structurally related to 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one. For instance, antioxidant 8-alkylamino-1,4-benzoxazines have shown significant neuroprotection against hypoxia-induced decreases in ATP levels in astrocytes and protected against brain lesions in a model mimicking cerebral palsy. These findings highlight the potential therapeutic applications of such compounds in neuroprotection and treatment of neurodegenerative diseases (Largeron et al., 2001).
Pulmonary Toxicity and Metabolic Pathways
Another area of research focuses on the pulmonary toxicity and metabolic pathways of related tert-butyl compounds. Studies have explored the metabolism and toxicological effects of butylated hydroxytoluene (BHT) and its analogs, revealing insights into the structural requirements for toxic potency and the metabolic pathways involved. These findings contribute to our understanding of the toxicological profiles of such compounds and their potential impact on human health (Mizutani et al., 1982).
Metabolic Fate and Environmental Impact
The metabolic fate of tert-butylhydroquinone (TBHQ), a compound related to 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one, has been studied to understand its environmental impact and potential toxicity. Research on TBHQ in rats has identified sulfur-containing metabolites and proposed metabolic pathways, shedding light on how such compounds are processed in biological systems and their potential environmental and health implications (Peters et al., 1996).
Imaging Applications in Solid Tumors
Fluorine-18-labeled benzamide analogs structurally related to 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one have been synthesized and evaluated for their potential as imaging agents for the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research opens up possibilities for the use of such compounds in diagnostic imaging and the assessment of tumor biology (Tu et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarins with aliphatic chains, have been found to be potential modulators ofTRPV1 receptors . These receptors play a crucial role in detecting and regulating body temperature and are involved in the sensation of scalding heat and pain .
Mode of Action
Based on the similarity to other compounds, it could potentially interact with its targets (like trpv1 receptors) and cause changes in their function . This interaction could lead to the modulation of the receptor’s activity, which could result in altered pain perception .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been associated with various chemical transformations and is implicated in biosynthetic and biodegradation pathways .
Result of Action
Based on its potential modulation of trpv1 receptors, it could potentially influence pain perception and body temperature regulation .
properties
IUPAC Name |
6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLKXNSVRRFDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732154 | |
Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1242156-59-7 | |
Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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